5-Methyl-3-phenyl-1,2,4-oxadiazole
Overview
Description
5-Methyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 5-Methyl-3-phenyl-1,2,4-oxadiazole, has been a subject of interest in many research studies . For instance, one study reported the selective methylation of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-phenyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The molecular weight of this compound is 160.17 .Physical And Chemical Properties Analysis
5-Methyl-3-phenyl-1,2,4-oxadiazole is a solid substance . Its empirical formula is C9H8N2O, and its molecular weight is 160.17 .Scientific Research Applications
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Anti-infective Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods : The synthesis of these compounds involves creating diversely substituted 1,2,4-oxadiazoles .
- Results : These compounds have shown potential in Structure-Activity Relationship (SAR) studies, activity potential, and promising target for mode of action .
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Pharmaceutical Drugs
Safety And Hazards
Future Directions
The future directions for the research and development of 5-Methyl-3-phenyl-1,2,4-oxadiazole and similar compounds could involve the design and synthesis of novel 1,2,4-oxadiazole derivatives with excellent agricultural activities . Additionally, the discovery of new molecules with potential biological effects is one of the most important aspects in the development of medicine and agriculture .
properties
IUPAC Name |
5-methyl-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-10-9(11-12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLZUXQTZOCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152599 | |
Record name | Phenylmethyloxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenyl-1,2,4-oxadiazole | |
CAS RN |
1198-98-7 | |
Record name | Phenylmethyloxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1198-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylmethyloxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-3-phenyl-1,2,4-oxadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ATY54BLZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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